molecular formula C22H12N2O4 B091077 2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one) CAS No. 18600-59-4

2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one)

Cat. No.: B091077
CAS No.: 18600-59-4
M. Wt: 368.3 g/mol
InChI Key: BBITXNWQALLODC-UHFFFAOYSA-N
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Description

4H-3,1-Benzoxazin-4-one, 2,2’-(1,4-phenylene)bis- is an organic compound with the molecular formula C22H12N2O4. It is a derivative of benzoxazinone, characterized by the presence of two benzoxazinone units connected by a phenylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-3,1-Benzoxazin-4-one, 2,2’-(1,4-phenylene)bis- typically involves the reaction of 2-aminophenol with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the benzoxazinone ring system. The reaction conditions often include heating the reactants in a solvent such as toluene or xylene, with the addition of a dehydrating agent like polyphosphoric acid to facilitate the cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4H-3,1-Benzoxazin-4-one, 2,2’-(1,4-phenylene)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4H-3,1-Benzoxazin-4-one, 2,2’-(1,4-phenylene)bis- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-3,1-Benzoxazin-4-one, 2,2’-(1,4-phenylene)bis- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The benzoxazinone ring system is known to interact with nucleophilic sites in proteins and DNA, leading to various biological effects. The phenylene bridge enhances the compound’s stability and facilitates its interaction with multiple targets simultaneously .

Comparison with Similar Compounds

Similar Compounds

    4H-3,1-Benzothiazin-4-one: Similar structure but contains a sulfur atom instead of an oxygen atom.

    4H-3,1-Benzoxazin-4-one: Lacks the phenylene bridge, making it less stable and less versatile.

    2-Phenyl-4H-3,1-benzoxazin-4-one: Contains a phenyl group instead of the phenylene bridge.

Uniqueness

4H-3,1-Benzoxazin-4-one, 2,2’-(1,4-phenylene)bis- is unique due to its phenylene bridge, which enhances its stability and allows for more diverse chemical reactions and applications. This structural feature distinguishes it from other benzoxazinone derivatives and contributes to its potential in various scientific and industrial fields .

Properties

IUPAC Name

2-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N2O4/c25-21-15-5-1-3-7-17(15)23-19(27-21)13-9-11-14(12-10-13)20-24-18-8-4-2-6-16(18)22(26)28-20/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBITXNWQALLODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864845
Record name 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-
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Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-
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CAS No.

18600-59-4
Record name UV 3638
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Record name 2,2'-(1,4-Phenylene)bis(3,1-benzoxazin-4-one)
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Record name 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-
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Record name 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-
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Record name 2,2-(1,4-phenylene)bis((4H-3,1-benzoxazine-4-one)
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Record name 18600-59-4
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Record name 2,2'-(1,4-PHENYLENE)BIS(3,1-BENZOXAZIN-4-ONE)
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Synthesis routes and methods I

Procedure details

The synthesis was carried out in a 500 ml three-neck flask provided with magnetic stirrer, reflux condenser, drying tube and dropping funnel. 2.03 g (10 mmol) of terephthaloyl chloride were dissolved in 50 ml of N,N-dimethylacetamide and 2.74 g (20 mmol) of 2-aminobenzoic acid as powder were added thereto while stirring. A mixture of 2.02 g (20 mmol) of triethylamine and 5 ml of N,N-dimethylacetamide was subsequently slowly added dropwise at room temperature. After stirring at room temperature for 1 hour, 200 ml of water were added and the precipitate formed was filtered off with suction, washed with water and dried at 80° C. under reduced pressure. The product was then heated in 50 ml of acetic anhydride under reflux for 2 hours. After cooling, the precipitate formed was filtered off with suction and washed with acetic acid and then with water. After boiling with acetone, 3.20 g of product were obtained.
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Synthesis routes and methods II

Procedure details

Anthranilic acid (1 part by weight) and 0.35 parts of NaOH were dissolved in approximately 5.5 parts of methyl isobutyl ketone (MIBK). With stirring, a solution of 0.7 parts of terephthaloyl dichloride in 3 parts of MIBK was slowly added at approximately 60 to 70° C. to the mixture. After the addition, the mixture was reacted at 60 to 70° C. for 2 hours. Water was distilled off and approximately 2 parts of acetic anhydride was added. The mixture was then reacted for 7 hours at reflux conditions. Water was then added, the batch was refluxed for 0.5 hours and then the MIBK was distilled off. Approximately 1 part of 50% NaOH solution was then added and the reaction mixture was cooled, filtered and dried to give 2,2′-p-phenylenebis(3,1-benzoxazin-4-one).
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Q & A

Q1: What are the structural characteristics of UV3638 and how is it characterized?

A1: UV3638 (2,2'-(1,4-Phenylene)bis[4H-3,1-Benzoxazin-4-one]) is characterized by its unique structure consisting of two benzoxazinone rings linked by a phenylene bridge. [] This structure was confirmed using various spectroscopic methods including:

  • Elemental Analysis: Determining the elemental composition of the compound. []
  • ¹H NMR Spectroscopy: Analyzing the hydrogen atom environments within the molecule. []
  • IR Spectroscopy: Identifying functional groups present in the compound based on their characteristic vibrations. []
  • UV Spectroscopy: Studying the compound's absorption and transmission of ultraviolet light. []
  • Melting Point Determination: Measuring the temperature at which the compound transitions from a solid to a liquid state. []

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